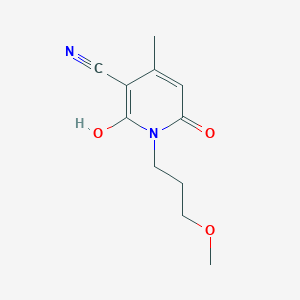
1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine
Descripción general
Descripción
“1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine” is a complex organic compound. It’s important to note that the exact compound you’re asking about might not be widely studied or recognized in the scientific community .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be complex and varied. Without specific context or reactions to analyze, it’s challenging to provide a detailed analysis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of compounds structurally related to 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine. For example, the research on flunarizine, a drug related to the compound of interest, shows its industrial production involves condensation reactions, highlighting its applications in treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016). Another study on the synthesis of piperazine-1-yl-1H-indazole derivatives emphasizes the importance of these compounds in medicinal chemistry, offering insights into efficient synthesis processes (Balaraju, Kalyani, & Laxminarayana, 2019).
Pharmacokinetic Profiles and Pharmacological Activities
Research into the fluorination of piperazine and piperidine derivatives has shown that incorporating fluorine can significantly alter the pharmacokinetic profiles of these compounds, influencing their oral absorption and bioavailability (van Niel et al., 1999). This indicates potential applications in designing drugs with improved pharmacological profiles.
Antimicrobial and Antifungal Activities
Compounds with the piperazine moiety have been evaluated for their antimicrobial and antifungal activities. For instance, the synthesis of quinolone antibacterials incorporating piperazine structures has been explored, showing similar in vitro antibacterial activity to reference drugs (Ziegler et al., 1990). Another study on the fungicidal activity of 3-piperazine-bis(benzoxaborole) emphasizes the critical role of the benzoxaborole system for antifungal action, demonstrating the compound's higher inhibitory activity compared to standard antibiotics (Wieczorek et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine, also known as para-Fluorophenylpiperazine (pFPP), is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation .
Mode of Action
pFPP acts mainly as a 5-HT 1A receptor agonist , meaning it binds to this receptor and activates it . It also has some additional affinity for the 5-HT 2A and 5-HT 2C receptors . Furthermore, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Biochemical Pathways
The activation of 5-HT 1A receptors by pFPP can lead to a variety of downstream effects, depending on the location of the receptors. For instance, the activation of 5-HT 1A receptors in the raphe nuclei (a group of nuclei in the brainstem) can lead to a decrease in the firing rate of serotonin neurons, thereby reducing the release of serotonin in projection areas. On the other hand, the activation of 5-HT 1A receptors in the hippocampus can lead to hyperpolarization of the postsynaptic neuron, inhibiting its firing .
Pharmacokinetics
It is known that pfpp is metabolized in the liver, primarily by thehepatic system , and excreted via the kidneys . The elimination half-life of pFPP is approximately 6-8 hours , suggesting that it is relatively quickly removed from the body.
Result of Action
The activation of 5-HT 1A receptors by pFPP can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing rates, alterations in the release of neurotransmitters, and modifications in the responsiveness of neurons to incoming signals . The overall effect of these changes can lead to alterations in mood, cognition, and behavior.
Action Environment
The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the metabolism and excretion of pFPP, potentially altering its effects. Additionally, individual differences in factors such as age, sex, genetic makeup, and overall health status can also influence the action of pFPP .
Propiedades
IUPAC Name |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-15-4-2-14(3-5-15)16(20-12-13-21-16)6-1-9-19-10-7-18-8-11-19/h2-5,18H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDOTGIRWIQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2(OCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382442 | |
| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine | |
CAS RN |
55846-41-8 | |
| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



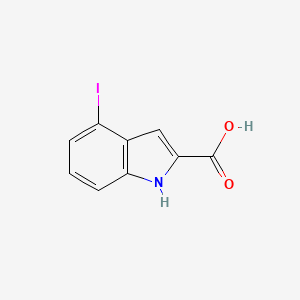

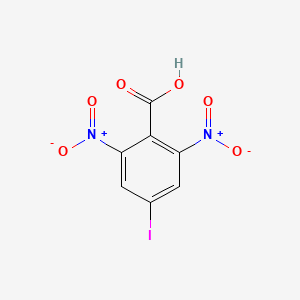

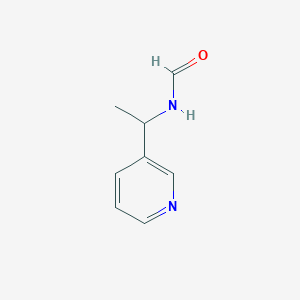
![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)
![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)


![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)
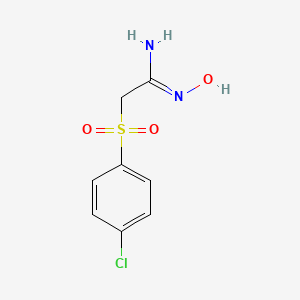
![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)
